2-Methoxyethyl 7-(3-bromophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-METHOXYETHYL 7-(3-BROMOPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is a heterocyclic compound that belongs to the class of tetrazolo[1,5-a]pyrimidines This compound is characterized by its unique structure, which includes a tetrazole ring fused to a pyrimidine ring, with various substituents such as a methoxyethyl group, a bromophenyl group, and a carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXYETHYL 7-(3-BROMOPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an azide with a nitrile or an isocyanide under acidic or basic conditions.
Formation of the Pyrimidine Ring: The pyrimidine ring can be constructed through condensation reactions involving appropriate precursors such as amidines and β-dicarbonyl compounds.
Coupling of the Rings: The tetrazole and pyrimidine rings are then fused together through cyclization reactions, often involving the use of catalysts and specific reaction conditions.
Introduction of Substituents: The methoxyethyl, bromophenyl, and carboxylate groups are introduced through substitution reactions, which may involve the use of reagents such as alkyl halides, aryl halides, and carboxylic acids.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
2-METHOXYETHYL 7-(3-BROMOPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert specific functional groups to their reduced forms.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to introduce new substituents.
Cyclization: The compound can participate in cyclization reactions to form additional ring structures, which can be useful in the synthesis of more complex molecules.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, alkyl halides, and polar aprotic solvents.
Cyclization: Catalysts such as palladium or copper, and specific reaction conditions like elevated temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as amines or thiols.
Scientific Research Applications
2-METHOXYETHYL 7-(3-BROMOPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. It is also studied for its reactivity and potential as a ligand in coordination chemistry.
Biology: The compound is investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. It can serve as a lead compound in drug discovery and development.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a pharmacophore in the design of new drugs targeting specific biological pathways.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-METHOXYETHYL 7-(3-BROMOPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The interaction can involve binding to the active site of an enzyme, modulating receptor activity, or interfering with nucleic acid function. The specific pathways involved can vary, but the compound’s unique structure allows it to engage in specific interactions that can lead to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-METHOXYETHYL 7-(3-CHLOROPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE
- 2-METHOXYETHYL 7-(3-FLUOROPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE
- 2-METHOXYETHYL 7-(3-IODOPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE
Uniqueness
The uniqueness of 2-METHOXYETHYL 7-(3-BROMOPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE lies in its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the bromophenyl group, for example, can enhance its ability to participate in substitution reactions and may impart specific biological properties that differ from its chloro, fluoro, or iodo analogs.
Properties
Molecular Formula |
C15H16BrN5O3 |
---|---|
Molecular Weight |
394.22 g/mol |
IUPAC Name |
2-methoxyethyl 7-(3-bromophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C15H16BrN5O3/c1-9-12(14(22)24-7-6-23-2)13(10-4-3-5-11(16)8-10)21-15(17-9)18-19-20-21/h3-5,8,13H,6-7H2,1-2H3,(H,17,18,20) |
InChI Key |
OULRHMVBOPRUTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=NN=N2)N1)C3=CC(=CC=C3)Br)C(=O)OCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.